Computational Physicochemical Profile vs. N-Methyl and Unsubstituted Indoline-2-carboxamide Analogs
The compound's computed properties present a differentiated profile from closely related indoline-2-carboxamides. Its N-ethyl substitution increases lipophilicity (XLogP3-AA = 2.7) and rotatable bond count (5) compared to N-methyl (XLogP3-AA ~2.2) or unsubstituted indoline-2-carboxamide analogs, potentially altering membrane permeability and metabolic stability [1]. While direct experimental permeability data is not publicly available for this exact compound, the class-level inference from IKK2 inhibitor patents indicates that N-alkyl substitution is a critical parameter for optimizing ADME properties [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-methylindoline-2-carboxamide (estimated XLogP3-AA ~2.2); unsubstituted indoline-2-carboxamide (estimated XLogP3-AA ~1.5) |
| Quantified Difference | Δ0.5 vs. N-methyl; Δ1.2 vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and oral bioavailability, making this compound a potentially more desirable lead-like scaffold for central nervous system or intracellular target applications compared to its more polar N-methyl or unsubstituted counterparts.
- [1] PubChem. Compound Summary for CID 18588004, 1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide. National Center for Biotechnology Information, 2026. Accessed 29 Apr. 2026. View Source
- [2] GlaxoSmithKline LLC. Chemical Compounds. US Patent Application US20080269291 A1, filed Nov. 17, 2006, and issued Oct. 30, 2008. View Source
